Cloruro de heptano-4-sulfonilo

Descripción general

Descripción

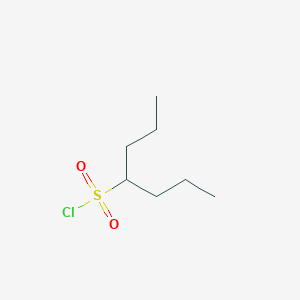

Heptane-4-sulfonyl chloride is an organosulfur compound. It contains a total of 26 atoms; 15 Hydrogen atoms, 7 Carbon atoms, 2 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom . It also contains a total of 25 bonds, including 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 1 sulfone .

Synthesis Analysis

Sulfonyl chlorides, such as Heptane-4-sulfonyl chloride, are often produced by the chlorination of sulfonic acids using thionyl chloride . Another approach involves the use of sulfonamides as the reagents for building a nitrogen-containing framework .

Molecular Structure Analysis

The molecular structure of Heptane-4-sulfonyl chloride includes two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system . Sulfonyl halide groups occur when a sulfonyl functional group is singly bonded to a halogen atom .

Chemical Reactions Analysis

Sulfonyl chlorides, including Heptane-4-sulfonyl chloride, are key intermediates in many chemical reactions. They can undergo electrophilic aromatic substitution, a common type of reaction involving aromatic rings . The formation of the sulfonamide group is often achieved by the reaction of the N-nucleophilic center in the substrate molecule with the corresponding sulfonyl chloride .

Physical and Chemical Properties Analysis

Heptane-4-sulfonyl chloride contains a total of 25 bonds, including 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 1 sulfone . More detailed physical and chemical properties may require specific experimental measurements.

Aplicaciones Científicas De Investigación

Separación de hidrocarburos aromáticos/alifáticos

Cloruro de heptano-4-sulfonilo: se puede utilizar para modificar perlas de poliestireno reticulado (CPS), que luego se emplean en la separación de hidrocarburos aromáticos de mezclas aromáticas/alifáticas . Este proceso es crucial para la purificación de productos químicos en la industria petroquímica, donde a menudo se requiere la separación de estas mezclas.

Catálisis en la isomerización de n-heptano

En el campo de la catálisis, el this compound puede servir como agente sulfatante para catalizadores utilizados en la isomerización de n-heptano . Esta reacción es significativa para mejorar el número de octano de la gasolina, lo que mejora la calidad del combustible y la eficiencia de la combustión.

Síntesis de sulfonas

Las sulfonas son compuestos importantes en productos farmacéuticos y agroquímicos. El this compound puede participar en la síntesis de sulfonas, particularmente en la síntesis heterocíclica, que es un método para crear varios compuestos cíclicos . Estos compuestos tienen aplicaciones que van desde el desarrollo de fármacos hasta la ciencia de los materiales.

Mecanismo De Acción

Target of Action

Heptane-4-sulfonyl chloride, like other sulfonyl chlorides, is primarily used as a reagent in organic synthesis . , which are known to inhibit enzymes like carbonic anhydrase and dihydropteroate synthetase.

Mode of Action

Heptane-4-sulfonyl chloride is a reactive compound that can participate in various chemical reactions. For instance, it can be used in the synthesis of sulfonyl chlorides and sulfonamides with a potassium poly(heptazine imide) photocatalyst . Under 465 nm blue light irradiation, phenylsulfonyl chloride can be obtained in high yield .

Biochemical Pathways

The sulfonamides it can help synthesize are known to inhibit the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid in bacteria and leading to their death .

Result of Action

As a chemical reagent, Heptane-4-sulfonyl chloride’s primary “action” is to participate in chemical reactions to form other compounds. The results of these reactions can vary widely depending on the conditions and the reactants involved .

Action Environment

The action of Heptane-4-sulfonyl chloride can be influenced by various environmental factors. For instance, the yield of phenylsulfonyl chloride from Heptane-4-sulfonyl chloride can be affected by the wavelength of light used in the reaction . Other factors, such as temperature and the presence of other chemicals, can also influence the reactions it participates in.

Direcciones Futuras

Research in the field of new sulfonamide synthesis, which includes compounds like Heptane-4-sulfonyl chloride, has received a “second wind” due to the increase in the synthetic capabilities of organic chemistry . The development of new broad-spectrum antiviral drugs is an extremely important task for synthetic organic and medicinal chemistry . Therefore, Heptane-4-sulfonyl chloride and similar compounds may play a significant role in future pharmaceutical research.

Propiedades

IUPAC Name |

heptane-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO2S/c1-3-5-7(6-4-2)11(8,9)10/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMJFQIHJFOWPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide](/img/structure/B1527373.png)

![3-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527390.png)